

## (E)-AG 556 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E)-AG 556

Cat. No.: B1231122 Get Quote

# In-Depth Technical Guide: (E)-AG 556

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to **(E)-AG 556**, a tyrphostin inhibitor of the Epidermal Growth Factor Receptor (EGFR).

### Core Compound Data: (E)-AG 556

**(E)-AG 556**, also known as Tyrphostin 56, is a selective inhibitor of EGFR, a receptor tyrosine kinase implicated in various cellular processes and diseases, including cancer. Its chemical and biological properties are summarized below.



| Property                   | Value                                                                        | Reference |
|----------------------------|------------------------------------------------------------------------------|-----------|
| Molecular Formula          | C20H20N2O3                                                                   | [1]       |
| Molecular Weight           | 336.4 g/mol                                                                  | [1]       |
| CAS Number                 | 133550-41-1                                                                  | [1]       |
| Formal Name                | (2E)-2-cyano-3-(3,4-<br>dihydroxyphenyl)-N-(4-<br>phenylbutyl)-2-propenamide | [1]       |
| IC₅o for EGFR              | 5 μΜ                                                                         | [1]       |
| IC50 for HER2              | >500 μM                                                                      | [1]       |
| IC₅o for HER14 Cell Growth | 3 μΜ                                                                         | [1]       |

## **Mechanism of Action and Signaling Pathway**

**(E)-AG 556** primarily functions as an inhibitor of EGFR. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a downstream signaling cascade that regulates cell proliferation, survival, and differentiation. **(E)-AG 556** competitively inhibits the tyrosine kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent signal transduction.

Furthermore, studies have shown that **(E)-AG 556** can induce cell cycle arrest at the late G1 and S phases. This is achieved by inhibiting the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S transition, through the accumulation of phosphorylated Cdk2 on tyrosine 15.





Click to download full resolution via product page

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of (E)-AG 556.

### **Experimental Protocols**

This section details the methodologies for key experiments involving (E)-AG 556.

### **EGFR Kinase Inhibition Assay**

This protocol outlines a method to determine the in vitro inhibitory activity of **(E)-AG 556** on EGFR kinase.

- Preparation of Reagents:
  - Prepare a 10X stock of EGFR-WT enzyme in a kinase reaction buffer (20 mM Tris pH 7.5,
     5 mM MgCl<sub>2</sub>, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
  - Prepare 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same kinase reaction buffer.
  - Prepare serial dilutions of (E)-AG 556 in 50% DMSO.
- Assay Procedure:
  - In a 384-well microtiter plate, pre-incubate 5 μL of the EGFR enzyme with 0.5 μL of the serially diluted (E)-AG 556 or DMSO (vehicle control) for 30 minutes at 27°C.



- Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix.
- Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.
- Data Analysis:
  - Determine the initial velocity of the reaction from the linear portion of the progress curves.
  - Plot the initial velocity against the inhibitor concentration to calculate the IC<sub>50</sub> value using a suitable nonlinear regression model.

### **Cell Proliferation Inhibition Assay (HER14 Cells)**

This protocol is for assessing the effect of **(E)-AG 556** on the proliferation of HER14 cells.

- · Cell Culture and Seeding:
  - Culture HER14 cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment:
  - Prepare serial dilutions of (E)-AG 556 in the cell culture medium.
  - Replace the existing medium with the medium containing the different concentrations of (E)-AG 556 or vehicle control.
- Incubation and Proliferation Assessment:
  - Incubate the plates for 72 hours.
  - Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent
     Cell Viability Assay, which measures ATP levels.
- Data Analysis:



- Measure luminescence using a plate reader.
- Normalize the data to the vehicle-treated control cells and plot the percentage of proliferation inhibition against the inhibitor concentration to determine the IC<sub>50</sub> value.

# Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction of EAE in mice and the assessment of **(E)-AG 556**'s therapeutic efficacy.





Click to download full resolution via product page

Figure 2: Workflow for the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.

• EAE Induction:



- On day 0, immunize female C57BL/6 mice subcutaneously with an emulsion of Myelin
   Oligodendrocyte Glycoprotein (MOG)<sub>35-55</sub> peptide in Complete Freund's Adjuvant (CFA).
- o On the same day, administer Pertussis toxin intraperitoneally (i.p.).
- On day 2, administer a second dose of Pertussis toxin.
- Treatment:
  - Administer (E)-AG 556 at a dose of 200 μ g/animal per day or the vehicle control. The timing of treatment initiation can vary depending on the study design (prophylactic or therapeutic).[1]
- Monitoring and Evaluation:
  - Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
  - At the end of the experiment, collect central nervous system (CNS) tissue for histopathological analysis to assess inflammation, demyelination, and axonal damage.

### **Cell Cycle Analysis**

This protocol details the procedure for analyzing the effect of **(E)-AG 556** on the cell cycle.

- Cell Treatment and Harvesting:
  - Culture cells (e.g., NIH-3T3) to sub-confluency and then serum-starve for 24-48 hours to synchronize them in the G0/G1 phase.
  - Stimulate the cells with a mitogen (e.g., calf serum) in the presence of different concentrations of (E)-AG 556 or vehicle control.
  - Harvest the cells at various time points after stimulation.
- Staining:
  - Fix the cells in cold 70% ethanol.



- Stain the fixed cells with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase A to eliminate RNA staining.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.
  - Measure the fluorescence intensity of the DNA dye, which is proportional to the DNA content of the cells.
- Data Analysis:
  - Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
  - Compare the cell cycle distribution of treated cells to control cells to identify any cell cycle arrest.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [(E)-AG 556 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231122#e-ag-556-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com